molecular formula C19H20N2O4 B1665615 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 128022-68-4

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Número de catálogo B1665615
Número CAS: 128022-68-4
Peso molecular: 340.4 g/mol
Clave InChI: XZPSYCOYKJRHKE-MRXNPFEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder

Aplicaciones Científicas De Investigación

Receptor Antagonist Research

  • Dopamine D-1 Receptor Antagonist Analysis : This compound has been studied as a dopamine D-1 receptor antagonist. Christensen (1992) developed a method for determining its concentration in plasma, indicating its relevance in neuropharmacology research (Christensen, 1992).

  • PET and Autoradiography Investigations : Halldin et al. (1993) investigated two closely related compounds for their potential as PET ligands for examining central dopamine D-1 receptors. Their research demonstrates the compound's utility in neuroimaging studies (Halldin et al., 1993).

Metabolic Pathway Studies

  • Metabolite Characterization in Rats : Nordholm et al. (1992) characterized the urinary and fecal metabolites of a structurally similar compound in rats. This research aids in understanding the metabolic pathways and potential therapeutic implications (Nordholm et al., 1992).

  • Glucuronidation Studies : Hansen, Thomsen, and Bundgaard (1992) explored the glucuronidation of enantiomeric dopamine D-1 antagonists, contributing to our understanding of its biotransformation in liver microsomes (Hansen, Thomsen, & Bundgaard, 1992).

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : Research by Can (2012) on the synthesis of structurally related compounds underscores the compound's role in medicinal chemistry and drug development (Can, 2012).

  • Radiolabeling for Research Purposes : Foged, Hansen, and Halldin (1993) reported on the synthesis of a radiolabeled form of a related compound, which is crucial for pharmacokinetic studies and drug development (Foged, Hansen, & Halldin, 1993).

Propiedades

Número CAS

128022-68-4

Nombre del producto

5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Fórmula molecular

C19H20N2O4

Peso molecular

340.4 g/mol

Nombre IUPAC

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1

Clave InChI

XZPSYCOYKJRHKE-MRXNPFEDSA-N

SMILES isomérico

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

SMILES canónico

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 2
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 3
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 4
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 5
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 6
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.